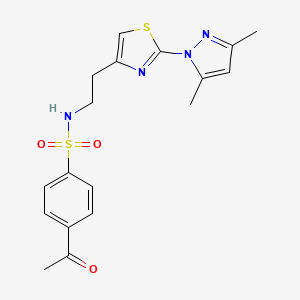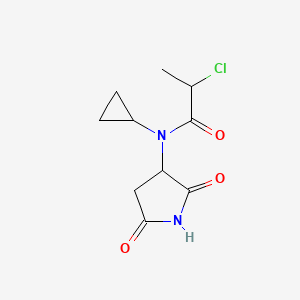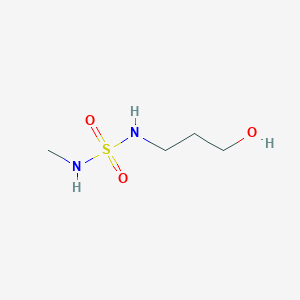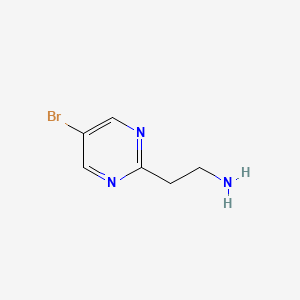
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea, also known as BTNU, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Aggregation Enhanced Emission and Solid State Emission
Research on naphthalimide-based compounds, which share structural similarities with "1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea," has led to insights into their potential for applications in materials science. For instance, Srivastava et al. (2016) studied four new 1,8-naphthalimide-based compounds and their nanoaggregates, which exhibited aggregation-enhanced emission. These compounds were analyzed for their photophysical properties in both solution and solid states, highlighting their potential in designing materials with specific optical properties (Srivastava, A., Singh, A., & Mishra, L., 2016).
Anticancer Agents
Compounds with the tetrahydroisoquinoline moiety, closely related to the chemical structure , have been extensively researched for their anticancer properties. Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline structure and evaluated them for in vitro anticancer activity. This research supports the exploration of such compounds for developing novel anticancer drugs (Redda, K., Gangapuram, M., & Ardley, T., 2010).
Synthesis and Structure
Markosyan et al. (2000) focused on the synthesis and structural analysis of spiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) derivatives, showcasing the diverse synthetic routes and structural versatility of compounds related to "this compound." This research contributes to the understanding of structural properties and the potential for creating novel compounds with desired characteristics (Markosyan, A. et al., 2000).
Quantum-Chemical Calculations and Cytotoxic Activity
Marinov et al. (2019) synthesized new 1,8-naphthalimide derivatives, including studies on their quantum-chemical calculations and cytotoxic activity against human tumor cell lines. This research demonstrates the potential of such compounds in medicinal chemistry, particularly in cancer treatment (Marinov, M. et al., 2019).
Photovoltaic Properties
Srivani et al. (2017) explored the use of naphthalenediimide and benzoisoquinoline-dione functionalities to create efficient non-fullerene acceptors for bulk-heterojunction photovoltaic devices. The study highlights the potential of these compounds in renewable energy applications, particularly in enhancing the efficiency of solar cells (Srivani, D. et al., 2017).
Eigenschaften
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-27(21-9-2-1-3-10-21)31-17-7-13-22-18-24(15-16-26(22)31)30-28(33)29-19-23-12-6-11-20-8-4-5-14-25(20)23/h1-6,8-12,14-16,18H,7,13,17,19H2,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWOYGGXIWORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)
![ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate](/img/structure/B2826385.png)
![(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2826386.png)
![1-Cyclohexyl-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2826388.png)
![2-cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2826389.png)
![1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2826392.png)